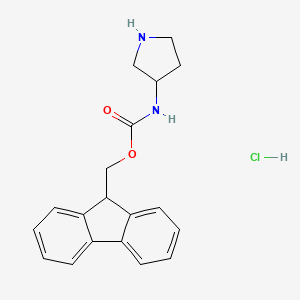

(9H-Fluoren-9-yl)methyl pyrrolidin-3-ylcarbamate hydrochloride

Description

Properties

CAS No. |

400653-43-2 |

|---|---|

Molecular Formula |

C19H20N2O2 |

Molecular Weight |

308.4 g/mol |

IUPAC Name |

9H-fluoren-9-ylmethyl 1-aminopyrrolidine-3-carboxylate |

InChI |

InChI=1S/C19H20N2O2/c20-21-10-9-13(11-21)19(22)23-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12,20H2 |

InChI Key |

ACPOJNLODHRUAC-UHFFFAOYSA-N |

SMILES |

C1CNCC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl |

Canonical SMILES |

C1CN(CC1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N |

Origin of Product |

United States |

Preparation Methods

Preparation of FMOC-Chloroformate

The key reagent, FMOC-chloroformate , is synthesized from 9-fluorenylmethyl chloroformate and is a crucial intermediate. Its synthesis involves:

- Reaction of 9-fluorenylmethyl chloroformate with hydrazine hydrate or hydrazine in anhydrous solvents like diethyl ether or acetonitrile, under controlled low-temperature conditions (0-20°C) to prevent decomposition.

- Reaction conditions : Typically, the reagents are added dropwise with cooling, stirred overnight, then concentrated and purified.

Formation of FMOC-Hydrazine Derivatives

The formation of FMOC-hydrazine involves reacting FMOC-chloroformate with hydrazine hydrate in diethyl ether or acetonitrile, under cooling at 0°C, followed by stirring at room temperature for 16-48 hours. Yields generally range between 81-98%, with reaction conditions optimized for high purity and yield.

| Method | Reagents | Solvent | Temperature | Time | Yield | References |

|---|---|---|---|---|---|---|

| Hydrazine addition | FMOC-Cl + hydrazine hydrate | Diethyl ether / acetonitrile | 0°C to room temp | 16-48h | 81-98% | ,, |

Direct Synthesis of FMOC-Linked Carbamates

In some procedures, the FMOC-protected hydrazine or amino derivatives are synthesized via direct reaction of FMOC-Cl with the amine, in the presence of bases like DIPEA or TEA, under cold conditions, followed by purification.

Formation of the Carbamate Linkage

The core step involves reacting the FMOC-protected intermediate with a suitable chloroformate or carbamoyl chloride to form the carbamate linkage.

Use of 9H-Fluoren-9-ylmethyl Chloroformate

- Reaction conditions : The chloroformate is reacted with the amine (pyrrolidin-3-amine derivative) in an inert solvent such as dichloromethane or diethyl ether, at low temperature (0°C).

- Procedure : Dropwise addition of chloroformate to the amine solution, followed by stirring at room temperature until completion.

- Yield : Typically high, around 80-95%.

Specific Protocols

- In situ formation : The chloroformate is generated in situ from its precursor and immediately reacted with the amine.

- Purification : The crude product is purified by column chromatography or recrystallization.

Salt Formation: Hydrochloride

The free carbamate base is converted into its hydrochloride salt by treatment with hydrogen chloride gas or HCl in an appropriate solvent (e.g., ether, ethanol).

- Method : Bubbling HCl gas into a solution of the carbamate or adding HCl solution directly.

- Conditions : Usually performed at room temperature or below, with stirring.

- Yield : Generally high (up to 90%).

Data Summary and Comparative Table

Research Findings and Optimization

- Reaction temperature critically influences yield and purity; lower temperatures (0°C) favor selectivity.

- Solvent choice affects solubility and reaction rate; diethyl ether and dichloromethane are preferred for carbamate formation.

- Reaction times vary from 1 hour to overnight, with longer durations improving yields.

- Purification methods such as recrystallization or chromatography are essential for obtaining high-purity products suitable for subsequent peptide synthesis.

Chemical Reactions Analysis

(9H-Fluoren-9-yl)methyl pyrrolidin-3-ylcarbamate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and water, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Building Block for Drug Synthesis

FMPC serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for the modification of chemical properties, making it suitable for developing compounds with specific biological activities. The fluorenyl group contributes to the compound's stability and lipophilicity, which are desirable traits in drug design.

Case Study: Synthesis of Analogs

Research has demonstrated that derivatives of FMPC can be synthesized to explore their pharmacological properties. For instance, modifications to the pyrrolidine ring have led to compounds with enhanced affinity for specific receptors, thereby improving their efficacy as therapeutic agents .

Neuropharmacology

Potential as a Neuroprotective Agent

Studies have indicated that FMPC and its derivatives may exhibit neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier enhances its potential as a treatment option.

Research Findings

In vitro studies have shown that FMPC can inhibit neuronal apoptosis and promote cell survival under oxidative stress conditions. These findings suggest that FMPC could be further investigated as a candidate for neuroprotective therapies .

Anticancer Activity

Exploration of Antitumor Properties

Recent research has focused on the anticancer potential of FMPC. Preliminary studies have indicated that the compound may induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the modulation of apoptotic pathways and inhibition of cell proliferation.

Data Table: Anticancer Activity Results

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| A549 (Lung) | 20 | Inhibition of cell cycle progression |

| HeLa (Cervical) | 18 | Modulation of Bcl-2 family proteins |

These results highlight FMPC's potential as a lead compound for developing novel anticancer therapies .

Mechanism of Action

The mechanism of action of (9H-Fluoren-9-yl)methyl pyrrolidin-3-ylcarbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Structural Comparison

Key Structural Insights :

- Ring vs. Chain: Pyrrolidine (5-membered ring) and piperidine (6-membered ring) derivatives exhibit greater steric hindrance and conformational constraints than linear amines (e.g., 3-aminopropyl), impacting their reactivity and binding affinity in biological systems .

- Functional Groups : Carboxylic acid substituents (e.g., in ) enhance hydrophilicity, while allyl groups (e.g., in ) introduce unsaturation for click chemistry applications.

Physicochemical Properties

Key Findings :

Biological Activity

(9H-Fluoren-9-yl)methyl pyrrolidin-3-ylcarbamate hydrochloride, also known by its CAS number 1220040-24-3, is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : 9H-fluoren-9-ylmethyl 3-pyrrolidinylcarbamate hydrochloride

- Molecular Formula : C19H21ClN2O2

- Molecular Weight : 344.84 g/mol

- Purity : 97% .

Research indicates that this compound may exhibit its biological effects through several mechanisms, including:

- Inhibition of Apoptosis Regulators : Similar compounds have shown the ability to inhibit Bcl-2 and Bcl-xL proteins, leading to increased apoptosis in cancer cells .

- Interaction with Cellular Pathways : Studies suggest that it may influence pathways related to cell growth and survival, potentially making it effective against various cancers .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

- In Vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent antiproliferative effects. For example, compounds with structural similarities have shown IC50 values as low as 10 nM in specific cancer types .

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| (9H-Fluoren-9-yl)methyl pyrrolidin-3-ylcarbamate | H146 (lung cancer) | ~10 |

| Similar Compound A | MCF7 (breast cancer) | ~15 |

| Similar Compound B | A549 (lung cancer) | ~12 |

In Vivo Efficacy

In vivo studies using xenograft models have demonstrated that this compound can induce tumor regression at well-tolerated doses. For example, in SCID mice models, it was administered at varying doses to assess its maximum tolerated dose (MTD) and subsequent antitumor activity .

Case Studies

- Study on Tumor Regression : A study involving H146 xenografts showed that treatment with the compound resulted in significant tumor size reduction compared to control groups. The treatment was well-tolerated with minimal side effects observed in animal models.

- Pharmacodynamics Evaluation : Western blotting analysis indicated that treated tumors exhibited increased levels of cleaved PARP and activated caspase-3, markers indicative of apoptosis .

Safety and Toxicology

While promising in terms of efficacy, safety profiles are crucial for any therapeutic agent. The compound is classified with warning signals indicating potential irritant properties . Toxicological assessments are ongoing to better understand its safety margins.

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for synthesizing (9H-Fluoren-9-yl)methyl pyrrolidin-3-ylcarbamate hydrochloride?

- Answer : The compound is typically synthesized via Fmoc-protection chemistry. A common strategy involves coupling pyrrolidin-3-ylcarbamate with Fmoc-chloroformate under basic conditions (e.g., in dichloromethane with triethylamine). Subsequent HCl treatment yields the hydrochloride salt. Purification via reverse-phase HPLC or silica gel chromatography is recommended to achieve >95% purity . Monitoring reaction progress using TLC (with ninhydrin staining for free amine detection) ensures complete Fmoc protection.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Answer : Use a combination of analytical techniques:

- NMR : Confirm proton environments (e.g., Fmoc aromatic protons at δ 7.2–7.8 ppm, pyrrolidine protons at δ 3.0–3.5 ppm) and carbon backbone .

- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 332.82) .

- HPLC : Assess purity using a C18 column with UV detection at 265 nm (Fmoc absorption) .

Q. What safety precautions are critical when handling this compound?

- Answer : The compound may cause skin/eye irritation (H315, H319) and respiratory irritation (H335). Use nitrile gloves, safety goggles, and a lab coat. Work in a fume hood to avoid aerosol inhalation. In case of skin contact, wash immediately with soap and water. Store in a dry, airtight container away from heat .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR spectral data during structural validation?

- Answer : Discrepancies in proton splitting or chemical shifts may arise from rotamers (due to Fmoc group flexibility) or residual solvents. Solutions include:

- Acquiring 2D NMR (COSY, HSQC) to confirm connectivity .

- Comparing experimental shifts with computational predictions (e.g., DFT-based tools like ACD/Labs Percepta) .

- Ensuring complete solvent removal via lyophilization or vacuum drying .

Q. What strategies optimize reaction yields for introducing modifications to the pyrrolidine moiety?

- Answer : To functionalize the pyrrolidine ring (e.g., fluorination, hydroxylation):

- Use protecting groups (Boc, Cbz) on the carbamate nitrogen to prevent side reactions .

- Employ microwave-assisted synthesis for faster kinetics and higher yields .

- Screen solvents (DMF, THF) and catalysts (DMAP, HOBt) to enhance coupling efficiency .

Q. How can solubility challenges in aqueous buffers be addressed for biological assays?

- Answer : The hydrochloride salt improves water solubility, but aggregation may occur. Mitigation strategies include:

- Using co-solvents (10% DMSO or acetonitrile) with gradual buffer addition.

- Derivatizing the Fmoc group with PEG linkers (e.g., Fmoc-NH-PEG₃-NH₂·HCl) to enhance hydrophilicity .

- Assessing solubility via turbidimetry or dynamic light scattering (DLS) .

Q. What computational tools predict the compound’s bioactivity and metabolic stability?

- Answer : Use in silico models to evaluate:

- ADME Properties : SwissADME or ADMETLab for GI absorption, BBB permeability, and CYP inhibition .

- Bioavailability : Rule-of-Five compliance (molecular weight <500, logP <5) .

- Docking Studies : AutoDock Vina to simulate interactions with target proteins (e.g., enzymes with amine-binding sites) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting bioactivity data across different assay systems?

- Answer : Discrepancies may arise from assay conditions (pH, temperature) or cellular uptake variability. Standardize protocols by:

- Pre-equilibrating the compound in assay buffer for 24 hours.

- Including positive controls (e.g., known kinase inhibitors for enzyme assays).

- Validating results across orthogonal assays (e.g., fluorescence-based vs. radiometric assays) .

Tables for Key Parameters

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.